4-Chloro-1-methylindole-2-boronic acid, pinacol ester

Vue d'ensemble

Description

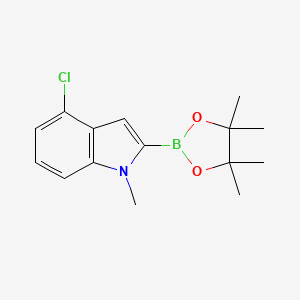

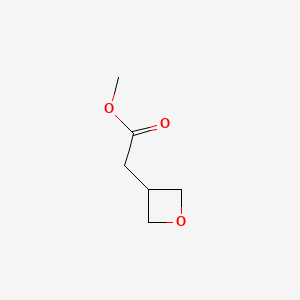

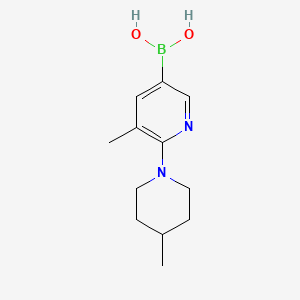

“4-Chloro-1-methylindole-2-boronic acid, pinacol ester” is a chemical compound with the molecular formula C15H19BClNO2 . It is a type of organoboron reagent, which are widely used in Suzuki–Miyaura coupling, a common method for forming carbon-carbon bonds .

Synthesis Analysis

The synthesis of boronic esters like “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” often involves the use of transition metal-catalyzed reactions . For example, the Suzuki–Miyaura coupling reaction is a popular method for forming carbon-carbon bonds, and it uses organoboron reagents . The synthesis of these reagents can be achieved through various methods, including the borylation of aryl Grignard reagents .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” includes a boronic ester group, which is a key functional group in organic synthesis . This group is attached to an indole ring, which is a common structure in many natural products and pharmaceuticals .

Chemical Reactions Analysis

Boronic esters like “4-Chloro-1-methylindole-2-boronic acid, pinacol ester” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic ester group can also undergo protodeboronation, a process that involves the removal of the boron group .

Applications De Recherche Scientifique

Synthesis of Substituted Indoles

Indolylboronic acids, such as 4-Chloro-1-methylindole-2-boronic acid, pinacol ester, are used in various strategies for synthesizing substituted indoles . These reactions with electrophilic compounds are considered the methods of choice for modifying indoles .

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of this reaction originates from the use of organoboron reagents, such as 4-Chloro-1-methylindole-2-boronic acid, pinacol ester .

Pharmaceutical Intermediates

4-Chloro-1-methylindole-2-boronic acid, pinacol ester is used as a pharmaceutical intermediate . It is an active pharmaceutical ingredient and is used in the synthesis of various pharmaceutical compounds .

Organic Synthesis

This compound is also used as a raw material in organic synthesis . It can be used in the synthesis of a wide range of organic compounds .

Protodeboronation of Pinacol Boronic Esters

4-Chloro-1-methylindole-2-boronic acid, pinacol ester can be used in the catalytic protodeboronation of pinacol boronic esters . This is a formal anti-Markovnikov hydromethylation of alkenes .

Material Chemistry

Indole derivatives are associated with applications in the field of material chemistry . The stability and non-toxicity of indolylboronic acids make them suitable for use in material chemistry applications .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-1-methylindole-2-boronic acid, pinacol ester is to participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway, leading to the formation of new carbon-carbon bonds . This pathway is significant in the synthesis of a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity can be influenced by various factors, including ph .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of chemically differentiated fragments .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic pinacol esters, which the compound belongs to, is considerably accelerated at physiological pH .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17)7-6-8-12(10)18(13)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBGUQRJVLABQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682363 | |

| Record name | 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |

CAS RN |

1256360-42-5 | |

| Record name | 1H-Indole, 4-chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)